8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid
Description
Properties
IUPAC Name |
2-(8-hydroxyimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-2-1-3-11-5-6(4-8(13)14)10-9(7)11/h1-3,5,12H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMAJYSEYTTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction for Core Structure Formation
The synthesis begins with functionalization of the pyridine core. In WO2018008929A1 , 2,6-dimethylbenzoic acid undergoes nitration using concentrated sulfuric and nitric acids at controlled temperatures (5–10°C) to yield 3-nitro derivatives. Subsequent hydrogenation with 10% palladium on carbon in ethyl acetate/methanol under H₂ gas achieves 92% yield of the reduced amine intermediate. Critical to this step is the use of celite filtration to remove catalysts, followed by solvent evaporation under reduced pressure.
Lithium Aluminum Hydride-Mediated Reduction
Post-nitration, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at -78°C facilitates selective reduction of carbonyl groups to alcohols. The reaction requires precise temperature control, with quenching via 1N NaOH to prevent over-reduction. This step yields a white solid (79% yield) after extraction with dichloromethane and sodium chloride washing.
Carbodiimide Coupling for Acetic Acid Moiety
The final acetic acid group is introduced using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In WO2018008929A1 , 3-hydroxyazetidine is coupled to the imidazopyridine core in anhydrous dichloromethane at 0°C, followed by 22-hour stirring at room temperature. Triethylamine acts as a base, achieving near-quantitative yields after purification via recrystallization.
Iodine-Catalyzed Ultrasonication for Rapid Cyclization
Three-Component Reaction in Aqueous Media
A breakthrough method from ACS Omega employs molecular iodine (20 mol%) in water under ultrasonication. This one-pot strategy combines 2-aminopyridine, acetophenones, and dimedone, achieving 96% yield within 30 minutes. Key advantages include:
Mechanistic Insights and Optimization
The reaction proceeds via imine formation, followed by iodine-mediated tautomerization and cyclization. Ultrasonication enhances mass transfer, reducing reaction times from hours to minutes. Post-reaction workup involves sodium thiosulfate quenching and ethyl acetate extraction, yielding pure products after methanol recrystallization.
Sodium Ethoxide-Mediated Condensation and Ester Hydrolysis
Ethyl Formate Condensation
CN108276405A details a two-step synthesis starting with (2-oxo-1(2H)-pyridyl)acetonitrile and ethyl formate. Sodium ethoxide in an ice-water bath (5–10°C) drives condensation over 6–8 hours, followed by overnight standing to separate the oil phase.
Potassium Carbonate-Assisted Cyclization
The isolated oil undergoes reflux with ethanol and potassium carbonate (10–20 wt%), forming the ethyl ester intermediate. Acidification to pH 4.5–5.0 using acetic acid precipitates the product, which is purified via rotary evaporation and water washing. Hydrolysis of the ester under basic conditions (2N NaOH) yields the target acetic acid derivative.
Metal-Free Approaches for Sustainable Production
Iodine-Promoted Reactions in Micellar Media
Recent advances highlighted in ACS Omega utilize SDS-derived micelles to enhance reaction efficiency. This method avoids transition metals, employing iodine to catalyze imidazopyridine formation at mild temperatures. Comparative studies show micellar media outperform traditional "on-water" methods, particularly in gram-scale applications.
Ammonium Chloride-Assisted Cyclization
Under acidic conditions with NH₄Cl, 2-aminopyridine reacts with ketones to form the imidazopyridine core. This method avoids hazardous solvents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Purification Complexities
The polar nature of 8-hydroxy-imidazo[1,2-a]pyridine-2-acetic acid complicates isolation. WO2018008929A1 addresses this via celite filtration and sodium chloride washes to remove inorganic residues. For iodine-catalyzed methods, sodium thiosulfate effectively quenches excess catalyst.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-oxo-imidazo[1,2-a]pyridine-2-acetic acid .
Scientific Research Applications
Chemical Structure and Synthesis
8-HIPA features an imidazo[1,2-a]pyridine core with hydroxyl and carboxylic acid functional groups. These groups enhance its solubility and reactivity, making it suitable for diverse chemical transformations. The synthesis of 8-HIPA can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity or solubility.
Biological Activities
Research indicates that 8-HIPA exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including 8-HIPA, can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, testing against DYRK1A and CLK1 kinases demonstrated significant inhibitory effects, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Its ability to modulate kinase activity is critical for developing therapeutic strategies targeting neurodegeneration .
- Anti-inflammatory Properties : 8-HIPA has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .
Therapeutic Potential
The therapeutic implications of 8-HIPA are broad, with applications noted in:
- Cancer Treatment : As an inhibitor of specific kinases related to cancer cell signaling pathways, 8-HIPA could be developed into a drug candidate for various cancers.
- Neurological Disorders : Given its neuroprotective properties and ability to modulate kinase activity linked to Alzheimer's disease, 8-HIPA may serve as a basis for new treatments aimed at cognitive decline.
- Anti-inflammatory Agents : The compound's anti-inflammatory effects suggest potential applications in treating conditions characterized by chronic inflammation.
Case Study 1: Kinase Inhibition
A study highlighted the synthesis and evaluation of a series of imidazo[1,2-a]pyridine derivatives against DYRK1A and CLK1 kinases. Among these derivatives, 8-HIPA exhibited promising inhibitory activity, indicating its potential as a lead compound for developing kinase inhibitors .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective capabilities of imidazo[1,2-a]pyridine derivatives showed that compounds similar to 8-HIPA could reduce oxidative stress markers in neuronal cells. This suggests a pathway for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Enzyme Inhibition Data
| Compound | O-GlcNAcase (Ki, µM) | β-Hexosaminidase (Ki, µM) |
|---|---|---|
| Nagstatin | 0.14 | 0.25 |
| 8-Hydroxy target (inferred) | 0.5–1.0 | >1.0 |
| PUGNAc | 0.05 | 0.10 |
Table 2: Physicochemical Comparison
| Property | 8-Hydroxy Target | Ethyl 6,8-Dichloro Ester | 6-Acetic Acid Isomer |
|---|---|---|---|
| Molecular Weight | 194.17 | 273.12 | 176.17 |
| logP | -0.5 | 2.8 | -0.3 |
| Aqueous Solubility | High | Low | High |
Biological Activity
8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid is a heterocyclic compound characterized by its unique structural features that include an imidazo[1,2-a]pyridine core with a hydroxyl group at the 8-position and an acetic acid side chain at the 2-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and carboxylic acid functional groups enhances its solubility and reactivity, making it a candidate for various chemical transformations and biological interactions .
The molecular formula of this compound is with a molecular weight of 192.17 g/mol. Its structure allows for diverse interactions with biological targets, which is critical for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.17 g/mol |
| Physical State | Solid (crystalline) |
| Solubility | Soluble in water |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : The compound shows promising activity against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds possess anticancer properties, with some showing significant inhibition of tumor cell proliferation .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity and mechanism of action, which are crucial for assessing the viability of this compound in clinical settings .
Case Study: Anticancer Activity
A study conducted on various imidazo[1,2-a]pyridine derivatives revealed that compounds similar to this compound exhibited significant anticancer activity. For instance, one derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative effects .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances both solubility and reactivity compared to other imidazo derivatives. This structural uniqueness may lead to distinct biological activities not observed in other compounds within the same class .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Basic structure without substituents | Broad biological activity |
| Zolpidem | Imidazo[1,2-a]pyridine derivative | Sedative effects |
| 4-Aminoimidazo[1,2-a]pyridine | Amino group substitution | Investigated for antitumor properties |
Q & A
Q. What are the most efficient synthetic routes for 8-hydroxy-imidazo[1,2-a]pyridine-2-acetic acid and its derivatives?
Methodological Answer: The synthesis typically involves condensation reactions between 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by acid-amine coupling. For example, imidazo[1,2-a]pyridine-8-carboxamide derivatives are synthesized using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base, achieving yields of 93–97% . Key steps include:
- Step 1: Condensation under reflux in ethanol to form the imidazo[1,2-a]pyridine core.
- Step 2: Carboxamide formation via HATU-mediated coupling with substituted amines.
- Purification: Chromatography and characterization via FT-IR, ¹H NMR, and mass spectrometry.
Q. How can structural ambiguities in imidazo[1,2-a]pyridine derivatives be resolved during characterization?
Methodological Answer: Multi-technique validation is critical:
- X-ray crystallography resolves disorder in ring systems (e.g., disordered C/N atoms in imidazo[1,2-a]pyridinium iodide, resolved with 0.5 occupancy for each atom) .
- ¹H NMR identifies substitution patterns (e.g., acetamide group integration at δ 2.1–2.3 ppm).
- Mass spectrometry confirms molecular weight, especially for halogenated derivatives (e.g., bromo or chloro substituents) .
Advanced Research Questions
Q. What strategies are employed to address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Discrepancies often arise from structural variations or assay conditions. To resolve these:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 8-hydroxy vs. 6-chloro groups) and evaluate activity against specific targets (e.g., GABA receptors or cyclin-dependent kinases) .
- Standardized Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., Zolpidem as a reference for sedative activity) .
- Computational Modeling: Predict binding affinities using docking studies (e.g., interaction with O-GlcNAcase for nagstatin analogs) .
Q. How can synthetic byproducts or low yields in imidazo[1,2-a]pyridine-2-acetic acid synthesis be minimized?
Methodological Answer: Optimization involves:
- Catalyst Selection: HATU outperforms EDCl/HOBt in carboxamide coupling, reducing epimerization .
- pH Control: Maintain pH 8–9 during reflux to prevent hydrolysis of acid-sensitive intermediates (e.g., iodoacetic acid reactions) .
- Solvent Screening: Ethanol minimizes side reactions compared to DMF or THF .
- Temperature Gradients: Stepwise heating (e.g., 40°C → 110°C) avoids decomposition of thermally unstable intermediates .
Q. What advanced techniques are used to study the interaction of this compound with biological targets?
Methodological Answer:
- Fluorescent Probes: Derivatives like N-benzyl-2-(imidazo[1,2-a]pyridin-3-yl)acetamide are tagged with nitrobenzoxadiazole (NBD) for real-time tracking in microglial cells .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics with enzymes (e.g., inhibition constants for O-GlcNAcase) .
- Cryo-EM/X-ray Crystallography: Resolves binding modes in enzyme active sites (e.g., interactions with β-lactamase or CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
